Physicochemical Differentiation: Computed logP and PSA of CAS 647017-97-8 vs. 2-Amino-3-methylphenol
The target compound's computed logP of 4.2–4.8 (XlogP = 4.8 per chem960 ; LogP = 4.18 per chemsrc ) substantially exceeds that of the unsubstituted 2-amino-3-methylphenol scaffold (logP ~1.0 [1]), while its topological polar surface area remains constant at 32.3 Ų . This combination of elevated lipophilicity with unchanged polarity is not achievable with shorter-chain N-alkyl aminophenols, which typically show concomitant PSA increases upon chain extension via polar heteroatom introduction.
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XlogP = 4.8 ; LogP = 4.18 |
| Comparator Or Baseline | 2-Amino-3-methylphenol (CAS 2835-97-4): logP ~1.0 [1] |
| Quantified Difference | Δ logP ≈ +3.2 to +3.8 log units; ~1,600- to 6,300-fold higher theoretical partition coefficient |
| Conditions | Computed values (XlogP algorithm ; unspecified algorithm ; PubChem consensus logP [1]) |
Why This Matters
A >3 logP differential predicts profoundly different membrane permeability and tissue distribution, meaning the target compound cannot be approximated by the parent scaffold in any cell-based or in vivo assay—a critical consideration for procurement decisions.
- [1] PubChem. 2-Amino-3-methylphenol (CAS 2835-97-4) – Computed logP. Accessed 2026-04-30. View Source
